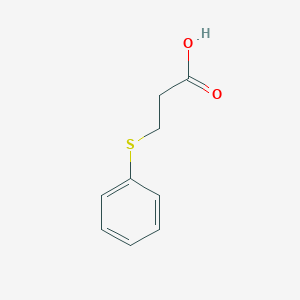

3-(Phenylthio)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPROYLOGZTOAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278629 | |

| Record name | 3-(phenylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5219-65-8 | |

| Record name | 3-(Phenylthio)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5219-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 14777 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005219658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5219-65-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5219-65-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(phenylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(phenylsulfanyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Phenylthio)propanoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and analysis of 3-(Phenylthio)propanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. All quantitative data has been summarized in structured tables for ease of reference, and detailed experimental protocols are provided for key methodologies.

Chemical Properties and Structure

This compound, also known as 3-(phenylsulfanyl)propanoic acid, is a carboxylic acid containing a phenylthio ether linkage. Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | 3-(phenylsulfanyl)propanoic acid[1][2] |

| CAS Number | 5219-65-8[1][2] |

| Molecular Formula | C₉H₁₀O₂S[1][2] |

| Molecular Weight | 182.24 g/mol [1][2] |

| SMILES | O=C(O)CCSC1=CC=CC=C1[2] |

| InChI Key | IGPROYLOGZTOAM-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical Form | White to off-white solid[1][3] |

| Melting Point | 53-55 °C[3] |

| Boiling Point | 184 °C at 10 Torr[3] |

| pKa (Predicted) | 4.27 ± 0.10[3] |

| Solubility | Soluble in organic solvents such as ethanol and ether; insoluble in water.[4] |

| Storage | Sealed in dry, room temperature conditions[1][3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the conjugate addition of thiophenol to acrylic acid or the nucleophilic substitution of a 3-halopropanoic acid with thiophenol. The following is a representative protocol for the synthesis via conjugate addition.

Experimental Protocol: Synthesis via Michael Addition

Materials:

-

Thiophenol

-

Acrylic acid

-

A basic catalyst (e.g., triethylamine or sodium hydroxide)

-

An appropriate solvent (e.g., ethanol, water, or a solvent-free system)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve thiophenol in the chosen solvent.

-

Add the basic catalyst to the solution.

-

Slowly add acrylic acid to the reaction mixture, maintaining a controlled temperature (e.g., room temperature or slightly elevated).

-

Stir the reaction mixture for a specified time (typically several hours to overnight) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 1-2 to precipitate the product.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

Purification Protocol

The crude product can be purified by recrystallization or flash column chromatography.

Recrystallization:

-

Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., a mixture of hexane and ethyl acetate).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Flash Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities.

-

Collect the fractions containing the pure product and concentrate under reduced pressure.

Analytical Characterization

The structure and purity of synthesized this compound can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, as well as two triplet signals for the two methylene groups of the propanoic acid chain, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring, the two methylene carbons, and the carbonyl carbon of the carboxylic acid group.

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum can be obtained from a thin film of the compound on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

The spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions.

Mass Spectrometry (MS)

Sample Preparation: The sample can be introduced via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, derivatization to a more volatile ester (e.g., methyl ester) may be necessary.

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (182.24 g/mol ) and characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the direct involvement of this compound in cellular signaling pathways or its specific biological activities. Research on related compounds, such as 3-phenylpropionic acid and 3-(methylthio)propanoic acid, has shown some antimicrobial and metabolic regulatory properties. However, these findings cannot be directly extrapolated to this compound without dedicated studies. Further investigation is required to elucidate the potential biological roles and mechanisms of action of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Phenylthio)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Phenylthio)propanoic acid, a sulfur-containing carboxylic acid, serves as a valuable building block in organic synthesis and holds potential in the development of novel therapeutic agents. Its unique structure, featuring a propanoic acid backbone and a phenylthio ether linkage, imparts specific chemical and physical properties that are of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physicochemical data of this compound, detailed experimental protocols for its synthesis and analysis, and logical workflows to support research and development activities.

Physicochemical Data

The fundamental properties of this compound are summarized below, offering a clear comparison of its key characteristics.

General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 5219-65-8 | |

| Molecular Formula | C₉H₁₀O₂S | |

| Molecular Weight | 182.24 g/mol | |

| Physical Form | Solid | |

| Melting Point | 53-55 °C | |

| Boiling Point | 184 °C at 10 Torr | |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | |

| pKa | 4.03 ± 0.10 (Predicted) | |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

Spectroscopic Data

| Technique | Observed Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons, and two methylene groups, and a carboxylic acid proton. |

| ¹³C NMR | Resonances for aromatic carbons, methylene carbons, and a carboxyl carbon. |

| Infrared (IR) Spectroscopy | Characteristic broad O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O stretch (approx. 1700 cm⁻¹), and C-S stretching vibrations. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an aryl iodide with 3-mercaptopropionic acid in the presence of a copper(I) oxide catalyst.[1]

Materials:

-

Iodobenzene

-

3-Mercaptopropionic acid

-

Copper(I) oxide (Cu₂O)

-

Pyridine

-

1 M Potassium bicarbonate (KHCO₃) solution

-

6 M Hydrochloric acid (HCl)

-

Activated charcoal

-

Phosphorus pentoxide (P₂O₅)

Procedure:

-

To a round-bottom flask, add equimolar amounts of iodobenzene and 3-mercaptopropionic acid.

-

Add 0.5 equivalents of copper(I) oxide to the mixture.

-

Add pyridine as the solvent and reflux the mixture for 6 hours.[1]

-

After cooling, add 1 M KHCO₃ solution to the residue.

-

Remove any unreacted aryl iodide by steam distillation.

-

Add activated charcoal to the remaining solution and stir for 5 minutes.

-

Filter the solution and acidify the filtrate to a pH of 1 using 6 M HCl.

-

The resulting precipitate is filtered, washed with water, and dried over P₂O₅.

-

The crude product can be further purified by recrystallization.[1]

Structural Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2]

-

Analysis: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. The expected chemical shifts will confirm the presence of the phenyl group, the two distinct methylene groups, and the carboxylic acid proton.[3]

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).[2]

-

Analysis: Obtain the IR spectrum. Key absorptions to identify include the broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and C-H stretches of the aromatic and aliphatic portions of the molecule.

Logical and Experimental Workflows

To visualize the processes involved in the synthesis and analysis of this compound, the following workflows are presented.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. benchchem.com [benchchem.com]

- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 3-(Phenylthio)propanoic Acid (CAS: 5219-65-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Phenylthio)propanoic acid, with the CAS number 5219-65-8, is a sulfur-containing carboxylic acid. Its structure, featuring a phenylthio group attached to a propanoic acid backbone, makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and its emerging role in medicinal chemistry as a scaffold for the development of new therapeutic agents.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5219-65-8 | |

| Molecular Formula | C₉H₁₀O₂S | [1] |

| Molecular Weight | 182.24 g/mol | [1] |

| IUPAC Name | 3-(Phenylsulfanyl)propanoic acid | |

| Physical Form | Solid | |

| Melting Point | 53-55 °C | |

| Boiling Point | 184 °C at 10 Torr | |

| Purity | Typically ≥95% or ≥97% | |

| Storage | Sealed in dry, room temperature |

Computational Data:

| Property | Value |

| Topological Polar Surface Area (TPSA) | 37.3 Ų |

| logP | 2.2534 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 4 |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the propanoic acid chain.

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm.

-

Methylene Protons (α to S): A triplet at approximately δ 3.1-3.3 ppm.

-

Methylene Protons (α to COOH): A triplet at approximately δ 2.6-2.8 ppm.

-

Carboxylic Acid Proton (COOH): A broad singlet at a chemical shift greater than δ 10 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Carboxylic Carbonyl (C=O): A signal in the range of δ 170-180 ppm.

-

Aromatic Carbons (C₆H₅): Signals in the aromatic region (δ 120-140 ppm), including a quaternary carbon attached to the sulfur atom.

-

Methylene Carbon (α to S): A signal around δ 30-35 ppm.

-

Methylene Carbon (α to COOH): A signal around δ 35-40 ppm.

Experimental Protocols: Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are well-documented.

Method 1: From Thiophenol and 3-Chloropropanoic Acid

This method involves the nucleophilic substitution of the chlorine atom in 3-chloropropanoic acid by the thiophenolate anion.

Experimental Workflow:

Caption: Synthesis via Nucleophilic Substitution.

Detailed Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophenol in an aqueous solution of sodium hydroxide and sodium carbonate.

-

To this solution, add 3-chloropropanoic acid dissolved in water.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and evaporate the ethanol under reduced pressure.

-

Acidify the aqueous phase to a pH of 1-2 with concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude product by flash column chromatography.

Method 2: Copper-Catalyzed Cross-Coupling of Iodobenzene and 3-Mercaptopropionic Acid

This method utilizes a copper(I) oxide-catalyzed cross-coupling reaction.

Experimental Workflow:

Caption: Copper-Catalyzed Synthesis.

Detailed Protocol:

-

To a solution of iodobenzene and 3-mercaptopropionic acid in pyridine, add copper(I) oxide.

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and pour it into an aqueous solution of potassium bicarbonate.

-

Remove any unreacted iodobenzene by steam distillation.

-

Treat the remaining solution with charcoal and filter.

-

Acidify the filtrate with hydrochloric acid to a pH of 1 to precipitate the product.

-

Filter the precipitate, wash with water, and dry to yield this compound.

Biological Activity and Applications in Drug Development

While direct studies on the biological activity of this compound are limited, its derivatives have shown significant promise in medicinal chemistry, indicating the importance of this scaffold.

Use as a Scaffold for Cytotoxic Agents

Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. For instance, a series of 1,3-diphenyl-3-(phenylthio)propan-1-ones, which can be synthesized from chalcones derived from precursors related to this compound, have demonstrated high cytotoxic activity on MCF-7 human breast cancer cells.[2] This suggests that the this compound core can serve as a valuable starting point for the design and synthesis of novel anticancer agents.

Potential Antimicrobial and Other Pharmacological Activities

The broader class of aryl propionic acid derivatives is well-known for its pharmacological activities, with ibuprofen being a prominent example of a nonsteroidal anti-inflammatory drug (NSAID). While not a direct analogue, this highlights the potential for this structural class to exhibit a range of biological effects. Furthermore, related sulfur-containing propanoic acid derivatives, such as 3-(methylthio)propanoic acid, have been investigated for their antifungal and nematicidal properties.[2] The synthesis of various amide derivatives of 3-phenyl-3-phenylthiopropionic acids has been reported, with some of these compounds displaying significant biological activity. This indicates that modifications of the carboxylic acid group of this compound can lead to pharmacologically active molecules.

Signaling Pathway Implication (Hypothesized):

The cytotoxic effects of derivatives of this compound could potentially involve the modulation of various cellular signaling pathways implicated in cancer cell proliferation and survival. Further research is needed to elucidate the precise mechanisms of action.

Caption: Hypothesized Cellular Mechanisms.

Conclusion

This compound is a versatile chemical intermediate with well-defined physicochemical properties and established synthetic routes. Its true potential, however, appears to lie in its application as a foundational scaffold in medicinal chemistry. The demonstrated biological activities of its derivatives, particularly in the realm of cancer research, underscore the importance of further investigation into this compound and its analogues. This technical guide serves as a foundational resource for researchers looking to explore the synthesis and therapeutic applications of this compound and its derivatives.

References

Spectroscopic and Synthetic Profile of 3-(phenylsulfanyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 3-(phenylsulfanyl)propanoic acid, a molecule of interest in various chemical and pharmaceutical research domains. This document is intended to serve as a detailed resource, presenting available data in a structured format and outlining experimental protocols for its synthesis and characterization.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data

Precise, experimentally verified NMR data for 3-(phenylsulfanyl)propanoic acid remains elusive in surveyed literature. However, based on the analysis of similar structures, the following chemical shifts can be anticipated.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H | C₆H₅ |

| Methylene-H (α to S) | 3.20 - 3.40 | Triplet | 2H | -S-CH₂- |

| Methylene-H (α to COOH) | 2.70 - 2.90 | Triplet | 2H | -CH₂-COOH |

| Carboxyl-H | 10.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment | ||

| Carbonyl-C | 175 - 180 | -COOH | ||

| Phenyl-C (ipso) | 135 - 140 | C-S | ||

| Phenyl-C (ortho, meta, para) | 125 - 130 | C₆H₅ | ||

| Methylene-C (α to S) | 34 - 38 | -S-CH₂- | ||

| Methylene-C (α to COOH) | 33 - 37 | -CH₂-COOH |

Note: Predicted values are based on established chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

The infrared spectrum of 3-(phenylsulfanyl)propanoic acid is expected to exhibit characteristic absorption bands for its functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

| C-S stretch | 600 - 800 | Weak |

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of 3-(phenylsulfanyl)propanoic acid would show the molecular ion peak and characteristic fragmentation patterns.

| Parameter | Value |

| Molecular Formula | C₉H₁₀O₂S |

| Molecular Weight | 182.24 g/mol |

| Predicted Molecular Ion (M⁺) | m/z 182 |

| Key Fragmentation Pathways (Predicted) | Loss of COOH (m/z 137), Loss of CH₂COOH (m/z 123), Phenylthio cation (m/z 109) |

Experimental Protocols

A reliable method for the synthesis of 3-(phenylsulfanyl)propanoic acid involves the copper-catalyzed coupling of a halo-aromatic compound with a mercapto-alkanoic acid. The following protocol is adapted from established literature procedures.

Synthesis of 3-(phenylsulfanyl)propanoic Acid

Materials:

-

Iodobenzene

-

3-Mercaptopropionic acid

-

Copper(I) oxide (Cu₂O)

-

Pyridine (anhydrous)

-

Hydrochloric acid (HCl), 6 M

-

Sodium hydroxide (NaOH)

-

Diatomaceous earth (Celite®)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add iodobenzene (1.0 eq), 3-mercaptopropionic acid (1.2 eq), and copper(I) oxide (0.1 eq).

-

Add anhydrous pyridine as the solvent.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and filter through a pad of diatomaceous earth to remove the copper catalyst.

-

Wash the filter cake with a small amount of water and an organic solvent (e.g., ethyl acetate).

-

Transfer the combined filtrate to a separatory funnel.

-

Make the aqueous layer basic by adding a solution of sodium hydroxide.

-

Extract the aqueous layer with an organic solvent to remove any unreacted iodobenzene.

-

Acidify the aqueous layer to a pH of approximately 2 with 6 M HCl.

-

The product, 3-(phenylsulfanyl)propanoic acid, should precipitate as a solid. If it oils out, extract the aqueous layer with an organic solvent.

-

Collect the solid product by filtration or separate the organic layer.

-

Wash the solid with cold water. If an extraction was performed, wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of hexane and ethyl acetate).

Visualizations

To illustrate the logical flow of the synthesis and characterization process, a diagram generated using the DOT language is provided below.

Biological significance of aryl propionic acid derivatives

An In-depth Technical Guide to the Biological Significance of Aryl Propionic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aryl propionic acid derivatives, a cornerstone of the non-steroidal anti-inflammatory drugs (NSAIDs) class, represent one of the most widely utilized groups of therapeutic agents for managing pain and inflammation.[1] This technical guide provides a comprehensive overview of their biological significance, delving into their primary mechanism of action, diverse pharmacological activities, pharmacokinetic profiles, and therapeutic applications. Beyond their well-established anti-inflammatory and analgesic effects, this document explores their emerging roles as anticancer, antibacterial, anticonvulsant, and anti-neuroinflammatory agents.[2][3] Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways are provided to support researchers and professionals in drug discovery and development.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary biological effect of aryl propionic acid derivatives stems from their ability to inhibit the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins (PGs) from arachidonic acid.[2][4] Prostaglandins are lipid compounds that mediate a variety of physiological processes, including inflammation, pain, and fever.

There are two main isoforms of the COX enzyme:

-

COX-1 : A constitutively expressed enzyme found in most tissues, including the stomach, intestines, and kidneys. It is responsible for producing prostaglandins that provide cytoprotection for the gastrointestinal (GI) tract and maintain homeostasis.[2][4]

-

COX-2 : An inducible enzyme that is typically absent in most tissues but is rapidly upregulated in response to inflammatory stimuli, such as cytokines and growth factors.[2][5] Its activity leads to the production of prostaglandins that mediate inflammation and pain.[4]

Most aryl propionic acid derivatives, such as ibuprofen and naproxen, are non-selective inhibitors of both COX-1 and COX-2.[6] Their therapeutic anti-inflammatory and analgesic effects are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and ulceration, are linked to the inhibition of the protective COX-1 enzyme.[2][7] Notably, ketoprofen is unique in that it inhibits both COX and lipoxygenase, thereby decreasing the production of both prostaglandins and leukotrienes.[6]

The inhibitory activity of these compounds is stereospecific. Aryl propionic acids possess a chiral carbon, and it is almost exclusively the (S)-enantiomer that is responsible for COX inhibition and the resulting therapeutic action.[2][8][9]

Pharmacokinetic Profile

The pharmacokinetic properties of aryl propionic acid derivatives are generally well-behaved, characterized by good absorption, high plasma protein binding, and extensive hepatic metabolism.[6][10]

| Parameter | Ibuprofen | Naproxen | Ketoprofen | Fenoprofen |

| Bioavailability | >80% | 95% | >90% | ~85% |

| Time to Peak (Tmax) | 1.5 - 3 hours | 2 - 4 hours | 0.5 - 2 hours | 1 - 2 hours |

| Half-life (t½) | 2 - 4 hours | 12 - 17 hours | 1 - 3 hours | 2 - 3 hours |

| Plasma Protein Binding | >99% | >99% | >99% | >99% |

| Metabolism | Hepatic (Oxidation) | Hepatic | Hepatic | Hepatic |

| Excretion | Renal | Renal | Renal | Renal |

| Data synthesized from multiple sources.[6][10] |

A key metabolic feature of some 2-arylpropionic acids is the unidirectional chiral inversion of the pharmacologically less active (R)-enantiomer to the active (S)-enantiomer.[11][12] This inversion occurs via a metabolic pathway involving the formation of a coenzyme A (CoA) thioester.[11][13] The extent of this inversion varies between compounds and species; for ibuprofen in humans, it is estimated to be between 35% and 70%.[12]

Diverse Biological Activities and Therapeutic Applications

While primarily known as anti-inflammatory agents, aryl propionic acid derivatives exhibit a wide spectrum of biological activities.[2][14]

Anti-inflammatory and Analgesic Activity

These derivatives are widely used for the treatment of chronic and acute inflammatory conditions such as rheumatoid arthritis and osteoarthritis, as well as for managing mild to moderate pain, fever, and dysmenorrhea.[4][6]

Anticancer Activity

There is growing evidence for the chemopreventive and anticancer effects of aryl propionic acid derivatives.[15] They have been shown to display antiproliferative activity against various cancer cell lines.[15] Derivatization of the parent compounds has led to new molecules with potent anticancer properties.

| Compound Type | Cell Line | Activity Metric | Result | Reference Compound |

| Acyl hydrazone of Oxaprozin | Various | In vitro screen | Potent Activity | Cisplatin |

| 1,2,4-triazole of Naproxen | Various | In vitro screen | Potent Activity | - |

| This table is a qualitative summary based on descriptive findings.[2][16] |

Antibacterial and Antifungal Activity

Certain synthesized derivatives have demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][17] Ibuprofen itself has been noted for its activity against various bacteria and fungi.[16]

| Compound Type | Test Method | Result |

| Baylis-Hillman adducts | Serial Dilution | Potent antibacterial activity |

| Ibuprofen hydrazone derivatives | Serial Dilution | Good antibacterial activity |

| This table is a qualitative summary based on descriptive findings.[2][4][17] |

Anticonvulsant Activity

Modification of the aryl propionic acid scaffold has yielded compounds with anticonvulsant properties. β, β-diphenyl propionic acid amides, for instance, have shown mild to moderate activity in preclinical models.[2]

| Compound Type | Test Method | Activity Range (% protection) | Standard Drug |

| β, β-diphenyl propionic acid amides | Maximal Electroshock Seizures (MES) | 0 - 50% | Indomethacin |

| This table is a qualitative summary based on descriptive findings.[2][4] |

Anti-Neuroinflammatory Activity

Neuroinflammation is a key factor in the pathophysiology of neurodegenerative diseases like Alzheimer's.[18] Aryl propionic acid derivatives are being investigated for their neuroprotective effects. They can mitigate neuroinflammation by inhibiting pro-inflammatory mediators in activated glial cells.[18][19] For example, novel amide dimers of naproxen and ibuprofen have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), a key neuroinflammatory enzyme, in lipopolysaccharide (LPS)-stimulated microglial cells.[18][20]

Experimental Protocols

This section details common methodologies used to evaluate the biological activities of aryl propionic acid derivatives.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating acute inflammation.

-

Animals : Wistar rats or Swiss albino mice are typically used.

-

Procedure :

-

Animals are fasted overnight.

-

The test compound or standard drug (e.g., Indomethacin, Diclofenac) is administered orally or intraperitoneally.[4][21]

-

After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is made into the right hind paw of each animal.

-

Paw volume is measured immediately after injection and at regular intervals (e.g., every hour for 3-5 hours) using a plethysmometer.

-

-

Data Analysis : The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Anticonvulsant Activity: Maximal Electroshock (MES) Test

This model is used to screen for drugs effective against generalized tonic-clonic seizures.

-

Animals : Mice or rats.

-

Procedure :

-

Animals are administered the test compound or a standard drug (e.g., Phenytoin, Indomethacin).[2][4]

-

After a predetermined period for drug absorption, a maximal electrical stimulus is delivered via corneal or ear electrodes.

-

The animal is observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

-

Data Analysis : The ability of the compound to abolish the tonic hind limb extension is recorded as a measure of protection.

Antibacterial Activity: Serial Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC).

-

Media : A suitable liquid broth medium (e.g., Mueller-Hinton broth) is used.

-

Procedure :

-

A serial two-fold dilution of the test compound is prepared in the broth medium in a series of test tubes or a microtiter plate.[2][4]

-

Each tube/well is inoculated with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

The tubes/plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

-

Data Analysis : The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-neuroinflammatory Activity: Western Blot for iNOS

This technique quantifies the protein expression of iNOS in cell culture models.

-

Cell Line : BV2 mouse microglial cells are commonly used.[18][20]

-

Procedure :

-

Cells are pre-treated with the test compound at various concentrations for a specified time (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) for a further incubation period (e.g., 8-24 hours).[18][20]

-

Whole-cell lysates are prepared using a lysis buffer.

-

Protein concentration is determined (e.g., using a BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for iNOS, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A loading control (e.g., β-actin) is also probed to ensure equal protein loading.

-

-

Data Analysis : The protein bands are visualized using a chemiluminescence detection system, and band intensity is quantified using densitometry software. The expression of iNOS is normalized to the loading control.

Conclusion

Aryl propionic acid derivatives are a pharmacologically vital class of compounds with a well-established role in managing pain and inflammation through the inhibition of COX enzymes. Their significance extends far beyond this primary application, with substantial evidence supporting their potential as antibacterial, anticonvulsant, anticancer, and neuroprotective agents. The core aryl propionic acid structure serves as a valuable scaffold in medicinal chemistry, and continued derivatization efforts promise to yield novel therapeutic agents with enhanced efficacy and improved safety profiles.[14][15] This guide provides the foundational knowledge and methodological details to aid researchers in further exploring and harnessing the diverse biological potential of these remarkable molecules.

References

- 1. Aryl propionic acid derivatives: Significance and symbolism [wisdomlib.org]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. mdpi.com [mdpi.com]

- 6. brainkart.com [brainkart.com]

- 7. In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Clinical pharmacokinetics of tiaprofenic acid and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.viamedica.pl [journals.viamedica.pl]

- 13. researchgate.net [researchgate.net]

- 14. ijpsr.com [ijpsr.com]

- 15. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action [ouci.dntb.gov.ua]

- 17. New derivatives of aryl-propionic acid. Synthesis and biological evaluation. | Semantic Scholar [semanticscholar.org]

- 18. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Natural Occurrence of Thioether-Containing Carboxylic Acids: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Thioether-containing carboxylic acids represent a diverse and biologically significant class of naturally occurring molecules. These compounds, characterized by the presence of a sulfur atom linked to two carbon atoms, one of which is part of a carboxylic acid moiety or a precursor, are found across various domains of life, from bacteria and fungi to plants and marine organisms. Their roles are multifaceted, ranging from essential cofactors in metabolic pathways and flavor precursors in common foods to potent antibiotics and signaling molecules. This in-depth technical guide provides a comprehensive overview of the natural occurrence of these fascinating compounds, detailing their sources, biosynthesis, and physiological relevance. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for their extraction, identification, and quantification are provided. Furthermore, key biosynthetic and signaling pathways are visualized using Graphviz to facilitate a deeper understanding of their molecular logic.

Introduction

The unique chemical properties imparted by the thioether linkage, such as nucleophilicity, redox activity, and the ability to form stable yet cleavable bonds, have made thioether-containing carboxylic acids indispensable components of various biological systems. This guide explores the major classes of these compounds, including the well-studied S-alk(en)ylcysteine sulfoxides from Allium species, the vital cofactors biotin and lipoic acid, the antioxidant ergothioneine, and antibiotic agents such as thioplatensimycin. By consolidating information on their natural sources, biosynthetic pathways, and analytical methodologies, this document aims to serve as a valuable resource for researchers investigating the therapeutic and biotechnological potential of these remarkable natural products.

Major Classes and Natural Sources

Thioether-containing carboxylic acids are widely distributed in nature. This section details the prominent classes of these compounds and their primary natural sources.

S-Alk(en)ylcysteine Sulfoxides in Allium Species

Plants of the genus Allium, such as garlic (Allium sativum) and onion (Allium cepa), are rich sources of S-alk(en)ylcysteine sulfoxides. These compounds are the precursors to the characteristic flavors and aromas of these plants and are also responsible for many of their reported health benefits. The most notable examples include:

-

S-Allyl-L-cysteine sulfoxide (Alliin): Predominantly found in garlic.

-

S-Methyl-L-cysteine sulfoxide (Methiin): Found in onions and garlic.[1]

-

trans-S-1-Propenyl-L-cysteine sulfoxide (Isoalliin): A major flavor precursor in onions.

Upon tissue damage, the enzyme alliinase rapidly converts these sulfoxides into reactive sulfenic acids, which then spontaneously rearrange to form various thiosulfinates, such as allicin in garlic, and other sulfur-containing compounds.

Biotin and Lipoic Acid: Essential Cofactors

Biotin (Vitamin B7) and lipoic acid are crucial cofactors for a variety of carboxylation and acyl-transfer reactions in central metabolism.

-

Biotin: A bicyclic compound with a ureido ring fused to a tetrahydrothiophene ring, biotin is synthesized by bacteria, fungi, and plants.[2][3] Rich dietary sources include organ meats, egg yolks, nuts, and legumes.

-

Lipoic Acid: Featuring a dithiolane ring, lipoic acid is involved in aerobic metabolism. It is found in many foods, particularly in organ meats and yeast.

Ergothioneine: A Fungal Antioxidant

Ergothioneine is a unique thiol-containing amino acid derivative with potent antioxidant properties. It is synthesized primarily by fungi and certain bacteria.[3][4] Edible mushrooms are the most significant dietary source of ergothioneine for humans.[4][5]

Thioether-Containing Antibiotics from Microorganisms

A number of bacteria, particularly from the phylum Actinobacteria, produce complex thioether-containing carboxylic acids with potent antibiotic activity.

-

Thioplatensimycin and Thioplatencin: These related compounds, isolated from Streptomyces platensis, are inhibitors of bacterial fatty acid synthesis.[6][7]

Thioether-Containing Compounds in Marine Organisms

Marine environments are a rich and largely untapped source of novel thioether-containing natural products. Marine actinomycetes and invertebrates, such as sponges, produce a variety of these compounds, often with unique chemical structures and potent biological activities.[8][9]

Quantitative Data

The concentration of thioether-containing carboxylic acids can vary significantly depending on the species, environmental conditions, and analytical methods used. The following tables summarize available quantitative data for some of the key compounds discussed.

Table 1: Quantitative Data for S-Alk(en)ylcysteine Sulfoxides in Allium Species

| Compound | Natural Source | Concentration (mg/g fresh weight) | Reference(s) |

| S-Allyl-L-cysteine sulfoxide (Alliin) | Garlic (Allium sativum) | 0.5 - 11.5 | [10] |

| S-Methyl-L-cysteine sulfoxide (Methiin) | Onion (Allium cepa) | 0.7 - 5.6 | [11] |

| trans-S-1-Propenyl-L-cysteine sulfoxide (Isoalliin) | Onion (Allium cepa) | 1.2 - 6.4 | [11] |

Table 2: Quantitative Data for Biotin in Various Food Sources

| Food Source | Concentration (µ g/100g ) | Reference(s) |

| Beef Liver (cooked) | 30.8 | [12] |

| Egg (whole, cooked) | 10.0 | [12] |

| Salmon (canned) | 5.0 | [12] |

| Almonds (roasted) | 1.5 | |

| Sweet Potato (cooked) | 2.4 |

Table 3: Quantitative Data for Ergothioneine in Edible Mushrooms

| Mushroom Species | Concentration (mg/kg dry weight) | Reference(s) |

| Pleurotus citrinopileatus | 822.1 | [4] |

| Boletus edulis | 1810 | [3] |

| Agaricus bisporus (Portobello) | 400 - 2000 | [5] |

| Lentinula edodes (Shiitake) | 1000 - 2000 | [5] |

Biosynthesis

The biosynthetic pathways of thioether-containing carboxylic acids are diverse and often involve unique enzymatic reactions.

Biosynthesis of S-Allyl-L-cysteine Sulfoxide (Alliin)

The biosynthesis of alliin in garlic is believed to start from glutathione. The proposed pathway involves the S-allylation of the cysteine residue of glutathione, followed by enzymatic cleavage of the glutamate and glycine residues, and finally, oxidation of the sulfide to a sulfoxide.

Caption: Proposed biosynthetic pathway of alliin in garlic.

Biosynthesis of Biotin

The biosynthesis of biotin is a well-characterized pathway that starts from pimeloyl-CoA and L-alanine. A key step in this pathway is the insertion of a sulfur atom to form the tetrahydrothiophene ring, a reaction catalyzed by the radical SAM enzyme biotin synthase.[2]

Caption: Simplified biosynthetic pathway of biotin.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of thioether-containing carboxylic acids.

Extraction and HPLC Analysis of S-Allyl-L-cysteine Sulfoxide (Alliin) from Garlic

Objective: To extract and quantify alliin from fresh garlic cloves.

Materials:

-

Fresh garlic cloves

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Mortar and pestle

-

Centrifuge

-

0.45 µm syringe filters

-

HPLC system with a C18 column and UV detector

Protocol:

-

Sample Preparation: Homogenize 5 g of fresh garlic cloves in a mortar and pestle with 10 mL of a methanol/water solution (1:1, v/v).

-

Extraction: Transfer the homogenate to a centrifuge tube and sonicate for 15 minutes in a water bath at room temperature.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 20 µL.

-

-

Quantification: Prepare a standard curve using a certified reference standard of alliin. Calculate the concentration of alliin in the sample by comparing its peak area to the standard curve.

Caption: Workflow for the extraction and HPLC analysis of alliin.

Extraction and GC-MS Analysis of Lipoic Acid from Biological Tissues

Objective: To extract and quantify lipoic acid from animal tissue.

Materials:

-

Animal tissue (e.g., liver)

-

2 M Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

GC-MS system

Protocol:

-

Sample Preparation: Homogenize 1 g of tissue in 5 mL of 2 M KOH.

-

Hydrolysis: Heat the homogenate at 80°C for 2 hours to hydrolyze the protein-bound lipoic acid.

-

Acidification and Extraction: Cool the mixture and acidify to pH 1-2 with HCl. Extract the lipoic acid three times with 10 mL of ethyl acetate.

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under a stream of nitrogen.

-

Derivatization: Reconstitute the residue in 100 µL of pyridine and add 100 µL of BSTFA + 1% TMCS. Heat at 60°C for 30 minutes.

-

GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, ramp to 280°C.

-

Mass Spectrometer: Electron ionization (EI) source, scan mode.

-

-

Quantification: Use a deuterated internal standard of lipoic acid for accurate quantification. Create a calibration curve with derivatized lipoic acid standards.

Caption: Workflow for the GC-MS analysis of lipoic acid.

Signaling Pathways and Logical Relationships

The biosynthesis and metabolism of thioether-containing carboxylic acids are tightly regulated and integrated into cellular networks.

Role of Radical SAM Enzymes in Thioether Bond Formation

Radical S-adenosylmethionine (SAM) enzymes play a crucial role in the biosynthesis of several thioether-containing molecules, including biotin and lipoic acid. These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. This radical can abstract a hydrogen atom from an unactivated carbon center, initiating a radical-based mechanism for sulfur insertion.

Caption: General mechanism of radical SAM enzymes in thioether synthesis.

Conclusion

Thioether-containing carboxylic acids are a structurally diverse and functionally important class of natural products. Their widespread occurrence across different biological kingdoms highlights their evolutionary significance. From fundamental metabolic roles to specialized functions in defense and signaling, these molecules continue to be a fertile ground for scientific discovery. The analytical techniques and biosynthetic insights presented in this guide are intended to equip researchers with the necessary tools and knowledge to further explore the vast chemical and biological potential of these fascinating compounds, paving the way for new applications in medicine, agriculture, and biotechnology.

References

- 1. S-Methylcysteine sulfoxide - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. On the Identification and Quantification of Ergothioneine and Lovastatin in Various Mushroom Species: Assets and Challenges of Different Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Platensimycin and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioactive compounds from marine actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation of Natural Products from Marine Invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Occurrence, dietary sources, quantification and bioactivities of natural antioxidant ergothioneine – A longavity vitamin? | Semantic Scholar [semanticscholar.org]

- 11. Human Metabolome Database: Showing metabocard for (S)C(S)S-S-Methylcysteine sulfoxide (HMDB0029432) [hmdb.ca]

- 12. A gas chromatographic method for the analysis of lipoic acid in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Role of 3-(Phenylthio)propanoic Acid in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Phenylthio)propanoic acid has emerged as a versatile and valuable building block in organic synthesis. Its unique structural features, combining a carboxylic acid moiety with a flexible three-carbon chain and a phenylthio group, enable a diverse range of chemical transformations. This technical guide provides an in-depth analysis of the core applications of this compound, with a particular focus on its utility in the synthesis of heterocyclic compounds and its potential in the development of biologically active molecules. This document furnishes detailed experimental protocols, quantitative data, and visual representations of key reaction pathways to empower researchers in leveraging this reagent for their synthetic endeavors.

Introduction

This compound, with the chemical structure C₆H₅SCH₂CH₂COOH, is a crystalline solid that serves as a readily accessible precursor for a variety of organic molecules. The presence of the thioether linkage provides a site for various modifications, while the carboxylic acid functionality allows for amide bond formation, esterification, and other classical transformations. The propanoic acid backbone offers conformational flexibility and a scaffold for the construction of more complex molecular architectures. This guide will explore its pivotal role in cyclization reactions to form sulfur-containing heterocycles and discuss its potential in the synthesis of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂S | |

| Molecular Weight | 182.24 g/mol | |

| Appearance | Solid | |

| Storage Temperature | Room Temperature (sealed in dry conditions) | |

| Purity | ≥97% |

Spectroscopic Data:

Methyl 3-(phenylthio)propanoate:

-

Molecular Formula: C₁₀H₁₂O₂S

-

Molecular Weight: 196.26 g/mol

-

InChI: 1S/C10H12O2S/c1-12-10(11)7-8-13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

-

SMILES: C(CC(=O)OC)Sc1ccccc1

Key Applications in Organic Synthesis

The synthetic utility of this compound is most prominently demonstrated in the construction of heterocyclic frameworks, particularly those containing sulfur.

One-Pot Synthesis of Thiochromen-4-ones

A significant application of 3-(arylthio)propanoic acids is in the one-pot synthesis of thiochromen-4-ones, a class of compounds with interesting biological activities. This transformation involves an intramolecular cyclization and subsequent oxidation. The reaction is tolerant to a variety of substituents on the aromatic ring of the arylthio group, including both electron-donating and electron-withdrawing groups.

Reaction Scheme:

An In-depth Technical Guide to 3-(Phenylthio)propanoic Acid and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Phenylthio)propanoic acid and its structural analogs represent a versatile class of sulfur-containing carboxylic acids with a growing body of research highlighting their potential in diverse therapeutic areas. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of these compounds. Particular emphasis is placed on their emerging roles as antimicrobial and anticancer agents. This document consolidates key quantitative data, details established experimental protocols, and visualizes known signaling pathways and experimental workflows to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Core Chemical Properties

This compound, also known as 3-(phenylsulfanyl)propanoic acid, is the parent compound of this series. Its structural analogs typically involve substitutions on the phenyl ring or modifications of the propanoic acid moiety.

| Property | This compound | 3-oxo-3-(phenylthio)propanoic acid | Methyl 3-(phenylthio)propanoate | 3-[(Phenylmethyl)thio]propanoic acid |

| CAS Number | 5219-65-8[1][2] | 4279-77-0[3][4] | 22198-59-0[5] | Not specified |

| Molecular Formula | C₉H₁₀O₂S[1][2][6] | C₉H₈O₃S[3][4] | C₁₀H₁₂O₂S[5] | C₁₀H₁₂O₂S[7] |

| Molecular Weight | 182.24 g/mol [8] | 196.22 g/mol [3][4] | 196.27 g/mol [5] | 196.27 g/mol [7] |

| IUPAC Name | 3-(Phenylsulfanyl)propanoic acid[1][2] | 3-Oxo-3-(phenylsulfanyl)propanoic acid[3][4] | Methyl 3-(phenylthio)propanoate[5] | 3-(Benzylsulfanyl)propanoic acid |

| Physical Form | Solid[1] | Not specified | Not specified | Colorless to pale yellow liquid[7] |

| Solubility | Not specified | Not specified | Not specified | Soluble in organic solvents (e.g., ethanol, ether), insoluble in water.[7] |

Synthesis of 3-(Arylthio)propanoic Acids

A common and effective method for the synthesis of 3-(arylthio)propanoic acids involves the copper-catalyzed reaction of aryl iodides with 3-mercaptopropionic acid.

Experimental Protocol: Copper-Catalyzed Synthesis of this compound[4][10]

-

Materials:

-

Iodobenzene

-

3-Mercaptopropionic acid (3-MPA)

-

Copper(I) oxide (Cu₂O)

-

Pyridine

-

Potassium bicarbonate (KHCO₃)

-

Hydrochloric acid (HCl)

-

Activated charcoal

-

Phosphorus pentoxide (P₂O₅)

-

-

Procedure:

-

In a reaction vessel, combine iodobenzene (1.0 equiv), 3-mercaptopropionic acid (1.0 equiv), and copper(I) oxide (0.5 equiv) in refluxing pyridine.

-

Maintain the reaction at reflux for 6 hours.

-

After cooling, add 1 M potassium bicarbonate solution to the residue.

-

Remove unreacted aryl iodide by steam distillation.

-

Add activated charcoal to the remaining mixture and stir for 5 minutes.

-

Filter the solution and acidify the filtrate to pH 1 with 6 M hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with water, and dry over phosphorus pentoxide.

-

The crude product can be further purified by recrystallization.

-

Caption: General workflow for the synthesis of 3-(arylthio)propanoic acids.

Biological Activities and Mechanisms of Action

Structural analogs of this compound have demonstrated a range of biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

Certain derivatives, particularly those incorporating a thiazole ring, have shown notable antimicrobial effects.

| Compound | Staphylococcus aureus (MIC, µg/mL) | Bacillus cereus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |

| 3g | 250 | 250 | 500 | 500 |

| 3i | 250 | 250 | 500 | 500 |

| 11 | 250 | 250 | 500 | 500 |

Data extracted from a study on N,N-disubstituted β-amino acids with thiazole substituents.[5] Compound 3g: 3-(N-(5-((furan-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenylamino)propanoic acid Compound 3i: 3-(N-(5-((5-bromothiophen-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenyl- amino)propanoic acid Compound 11: 3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid

Anticancer Activity

Several structural analogs have been investigated for their potential as anticancer agents, with some exhibiting significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 21 | A549 (Lung) | 5.42 | [9][10] |

| 22 | A549 (Lung) | 2.47 | [9][10] |

| 25 | A549 (Lung) | 8.05 | [10] |

| Ph₃SnL1 | MCF-7 (Breast) | 0.218 ± 0.025 | [8] |

| Ph₃SnL3 | HepG2 (Liver) | Not specified | [8] |

| 5 | A549 (Lung) | 10.67 ± 1.53 | [2] |

| 5 | C6 (Glioma) | 4.33 ± 1.04 | [2] |

Compound 21 & 22: 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives with an oxime moiety.[10] Compound 25: A carbohydrazide derivative of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid.[10] Ph₃SnL1 & Ph₃SnL3: Organotin(IV) carboxylate compounds with propanoic acid derivatives.[8] Compound 5: A specific N-(4)-substituted thiosemicarbazone derivative.[2]

Experimental Protocol: MTT Assay for Anticancer Activity[1][11]

-

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanisms of action for many this compound analogs are still under investigation, several potential pathways have been proposed based on their structural class and preliminary studies.

-

Inhibition of SIRT2 and EGFR: In silico studies suggest that some 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives may exert their anticancer effects by targeting Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[9] Inhibition of these proteins can disrupt downstream signaling cascades that are crucial for cell proliferation and survival.

Caption: Proposed inhibition of EGFR and SIRT2 signaling by specific analogs.

-

Methionine Metabolism and H₂S Signaling: The related compound, 3-(methylthio)propanoic acid (MTPA), is an intermediate in methionine metabolism. Its downstream metabolite, hydrogen sulfide (H₂S), is a gaseous signaling molecule involved in numerous cellular processes. This pathway highlights a potential indirect mechanism of action for sulfur-containing analogs.[11]

Caption: Metabolic pathway of 3-(methylthio)propanoic acid.

Conclusion and Future Directions

This compound and its structural analogs constitute a promising class of compounds with demonstrated biological activities, particularly in the realms of antimicrobial and anticancer research. The synthetic versatility of this scaffold allows for the generation of diverse chemical libraries for further screening and optimization. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent analogs. Structure-activity relationship (SAR) studies will be crucial in designing next-generation compounds with enhanced efficacy and selectivity. Furthermore, in vivo studies are warranted to evaluate the therapeutic potential and pharmacokinetic profiles of lead candidates. The continued exploration of this chemical space holds significant promise for the development of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Propanoic acid, 3-oxo-3-(phenylthio)- | C9H8O3S | CID 11321516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C9H10O2S) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Copper-Catalyzed C-S Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-catalyzed C-S cross-coupling reactions have emerged as a powerful and indispensable tool in modern organic synthesis, enabling the formation of carbon-sulfur bonds with high efficiency and selectivity. These reactions are of paramount importance in the pharmaceutical and materials science industries due to the prevalence of the C-S bond in a wide array of biologically active molecules and functional materials. The use of copper as a catalyst offers significant advantages over other transition metals, such as palladium, primarily due to its low cost, natural abundance, and favorable toxicity profile. This guide provides a comprehensive overview of the core principles, recent advancements, and practical applications of copper-catalyzed C-S cross-coupling reactions, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

The seminal work on copper-mediated C-S bond formation, a variation of the Ullmann condensation, traditionally required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, the development of modern catalytic systems, often employing various copper salts in catalytic amounts along with a diverse range of ligands, has significantly expanded the scope and utility of this transformation. These advancements have enabled the coupling of a wide variety of aryl and heteroaryl halides with a broad spectrum of thiols under milder conditions, demonstrating remarkable functional group tolerance.

Catalytic Systems and Reaction Components

The success of a copper-catalyzed C-S cross-coupling reaction is highly dependent on the judicious choice of the copper source, ligand, base, and solvent.

Copper Sources: A variety of copper sources have been successfully employed, with the most common being copper(I) halides such as copper(I) iodide (CuI) and copper(I) bromide (CuBr). Other sources like copper(I) oxide (Cu₂O), copper(II) oxide (CuO) nanoparticles, and various copper salts have also proven effective. The choice of the copper precursor can influence the reaction rate and yield, and in some cases, can be used in ligand-free protocols.

Ligands: Ligands play a crucial role in stabilizing the copper catalyst, enhancing its solubility, and facilitating the key steps of the catalytic cycle. A wide array of ligands has been developed and utilized, including:

-

Nitrogen-based ligands: 1,10-Phenanthroline and its derivatives, diamines (e.g., N,N'-dimethylethylenediamine), and various other N-heterocyclic compounds are among the most effective and widely used ligands.

-

Oxygen-based ligands: Acetylacetonate and other β-diketones have been shown to promote C-S coupling.

-

Amino acids: Proline and its derivatives have been successfully employed as ligands, offering a biocompatible and readily available option.

-

Phosphine ligands: While less common than in palladium catalysis, certain phosphine ligands have been utilized in specific copper-catalyzed systems.

Interestingly, a number of efficient ligand-free protocols have also been developed, particularly when using highly polar aprotic solvents or nanoparticle catalysts. These systems offer the advantage of simplicity and reduced cost.[1][2][3]

Bases: A base is generally required to deprotonate the thiol, forming the active thiolate nucleophile. The choice of base can significantly impact the reaction's efficiency. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (KOH). The strength and solubility of the base are important considerations.

Solvents: The choice of solvent is critical and often depends on the specific catalytic system and substrates. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are frequently used as they can help to solubilize the reactants and the copper catalyst.

Mechanistic Considerations

The mechanism of copper-catalyzed C-S cross-coupling is complex and can vary depending on the specific reaction conditions, including the nature of the catalyst, ligand, and substrates. Two primary catalytic cycles are generally proposed: an oxidative addition/reductive elimination pathway and a radical-based pathway.

Oxidative Addition/Reductive Elimination Pathway

This is the most commonly accepted mechanism, particularly for reactions involving Cu(I) catalysts. The key steps are:

-

Formation of the Active Catalyst: The Cu(I) precursor reacts with the thiol in the presence of a base to form a copper(I)-thiolate complex, which is considered the active catalytic species.

-

Oxidative Addition: The copper(I)-thiolate complex undergoes oxidative addition with the aryl halide, forming a transient Cu(III) intermediate.

-

Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination to form the desired aryl sulfide product and regenerate the active Cu(I) catalyst.

Radical Pathway

In some cases, particularly under photochemical conditions or with certain substrates, a radical-based mechanism may be operative. This can involve a single-electron transfer (SET) from a copper-thiolate complex to the aryl halide, generating an aryl radical which then combines with the copper-bound thiolate.

Quantitative Data Summary

The following tables summarize the performance of various catalytic systems for the copper-catalyzed C-S cross-coupling of aryl halides with thiols, providing a comparative overview of different catalysts, ligands, and reaction conditions.

Table 1: Comparison of Copper Catalysts and Reaction Conditions for the Synthesis of Diaryl Sulfides

| Entry | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | CuI (5) | None | K₂CO₃ (2) | DMF | 110 | 24 | 92 | [4] |

| 2 | Cu₂O (5) | 1,10-phenanthroline (10) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 85 | N/A |

| 3 | CuO nanoparticles (10) | None | KOH (2) | DMSO | 130 | 20 | 94 | [1] |

| 4 | CuBr (5) | N,N'-dimethylethylenediamine (10) | K₃PO₄ (2) | Dioxane | 100 | 18 | 88 | N/A |

| 5 | CuCl (10) | L-Proline (20) | K₂CO₃ (2) | DMSO | 90 | 24 | 78 | N/A |

Table 2: Scope of Aryl Halides in Copper-Catalyzed Thiolation

| Entry | Aryl Halide | Thiol | Catalyst System | Yield (%) | Reference |

| 1 | Iodobenzene | Thiophenol | CuI/ligand-free | 95 | [3] |

| 2 | 4-Iodotoluene | Thiophenol | CuI/ligand-free | 92 | [3] |

| 3 | 4-Iodoanisole | Thiophenol | CuI/ligand-free | 90 | [3] |

| 4 | 1-Iodo-4-nitrobenzene | Thiophenol | CuI/ligand-free | 85 | [3] |

| 5 | 2-Iodotoluene | Thiophenol | CuI/ligand-free | 88 | [3] |

| 6 | 4-Bromotoluene | Thiophenol | CuI/1,10-phenanthroline | 75 | N/A |

| 7 | 4-Chlorotoluene | Thiophenol | CuI/diamine | 60 | N/A |

Experimental Protocols

The following are representative experimental procedures for copper-catalyzed C-S cross-coupling reactions.

General Procedure for Ligand-Free CuI-Catalyzed C-S Coupling of Aryl Iodides and Thiols[3]

Materials:

-

Aryl iodide (1.0 mmol, 1.0 equiv)

-

Thiol (1.2 mmol, 1.2 equiv)

-

Copper(I) iodide (CuI) (9.5 mg, 0.05 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)

-

Anhydrous dimethylformamide (DMF) (3-5 mL)

Procedure:

-

To an oven-dried reaction tube equipped with a magnetic stir bar, add the aryl iodide, thiol, copper(I) iodide, and potassium carbonate.

-

Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

-

Add the anhydrous DMF via syringe.

-

Seal the tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl sulfide.

General Procedure for CuO Nanoparticle-Catalyzed Synthesis of Symmetrical Diaryl Sulfides[1]

Materials:

-

Aryl halide (2.0 mmol, 1.0 equiv)

-

Potassium thiocyanate (KSCN) (146 mg, 1.5 mmol, 0.75 equiv)

-

Copper(II) oxide nanoparticles (CuO NP) (8.0 mg, 0.1 mmol, 5 mol%)

-

Potassium hydroxide (KOH) (224 mg, 4.0 mmol, 2.0 equiv)

-

Anhydrous dimethyl sulfoxide (DMSO) (2.0 mL)

Procedure:

-

A mixture of the aryl halide, potassium thiocyanate, CuO nanoparticles, and potassium hydroxide is stirred at 130 °C under a nitrogen atmosphere in DMSO.

-

The progress of the reaction is monitored by TLC.

-

When the reaction is complete, the reaction mixture is allowed to cool to room temperature.

-